Meranzin Meranzin Meranzin is a natural product found in Glycosmis pentaphylla, Ferula szowitziana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20753733
InChI: InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1
SMILES: CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol

Meranzin

CAS No.:

Cat. No.: VC20753733

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

Meranzin -

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
IUPAC Name 8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one
Standard InChI InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1
Standard InChI Key LSZONYLDFHGRDP-LBPRGKRZSA-N
Isomeric SMILES CC1([C@@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
SMILES CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
Canonical SMILES CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
Appearance Cryst.

Physical and Chemical Properties

Structural Characteristics and Physical Properties

Meranzin appears as a white to off-white crystalline solid with a well-defined melting point range of 89-92°C (when recrystallized from ethyl ether) . The compound exhibits specific optical activity with [α]/D values between -48.0 and -44.0° when dissolved in chloroform at a concentration of 0.063 g/100 mL, confirming its chiral nature . The predicted boiling point of meranzin is approximately 414.8±45.0°C, though this value is derived from computational models rather than experimental determination .

PropertyValueSource
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Physical FormWhite to off-white crystalline solid
Melting Point89-92°C (in ethyl ether)
Boiling Point (predicted)414.8±45.0°C
Density (predicted)1.223±0.06 g/cm³
Optical Activity[α]/D -48.0 to -44.0° in chloroform (0.063 g/100 mL)
LogP (estimated)1.920
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C

Natural Sources and Occurrence

Botanical Distribution

Meranzin has been identified in several plant species, with notable presence in Glycosmis pentaphylla and Ferula szowitziana . The compound is also found in Aurantii Fructus Immaturus, which is used in Traditional Chinese Medicine (TCM) . These natural sources have been utilized in traditional medicine systems for centuries, particularly in Asian countries, for treating various ailments including digestive disorders and mood disturbances .

Extraction and Isolation

The first systematic isolation of meranzin was accomplished from the Traditional Chinese Medicine formulation Chaihu-Shugan-San (CSS) . This achievement represented a significant advancement in understanding the active components of this traditional remedy. Modern extraction techniques typically employ organic solvents and chromatographic methods to isolate meranzin from plant materials with sufficient purity for research and commercial applications.

Pharmacological Activities

Antidepressant Effects

Meranzin hydrate (MH), a closely related derivative of meranzin, has demonstrated significant antidepressant effects in experimental models. Research using rat models of unpredictable chronic mild stress (UCMS) has shown that MH administration (10 mg/kg/day for one week) decreases depression-like behavior . The compound's antidepressant activity appears to be mediated through multiple mechanisms, including increased expression of brain-derived neurotrophic factor (BDNF) in the hippocampal dentate gyrus and normalization of stress hormones such as adrenocorticotropic hormone (ACTH), corticosterone (CORT), and acylated ghrelin (AG) .

Gastrointestinal Effects

One of the distinctive advantages of meranzin and its hydrate form is their gastrointestinal prokinetic properties, which stand in contrast to many conventional antidepressants that often inhibit gastrointestinal kinetics . Studies have reported that meranzin hydrate can increase the amplitude of contractility in both longitudinal and circular jejunum muscles in a dose-dependent manner . Additionally, it has been shown to significantly accelerate gastric emptying and intestinal transit in rat models . This dual action—antidepressant effects coupled with gastrointestinal benefits—positions meranzin as a particularly promising candidate for treating depression, especially in patients who experience gastrointestinal side effects from conventional antidepressants .

Neural Circuit Modulation

Advanced neuroimaging investigations using blood oxygen level-dependent (BOLD) functional magnetic resonance imaging (fMRI) have revealed that meranzin hydrate treatment attenuates stress-induced abnormalities in the brain's reward system . This suggests that the compound may exert its therapeutic effects by restoring normal function to neural circuits involved in mood regulation and reward processing. Particularly, the nucleus accumbens (NAc) and hypothalamus regions of the reward system have been implicated in mediating the effects of meranzin hydrate on depression and its comorbidities .

Metabolism and Pharmacokinetics

Cytochrome P450 Interactions

Detailed in vitro studies using human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes have demonstrated that meranzin is primarily metabolized by CYP1A2 and CYP2C19 isoenzymes . The kinetic parameters for meranzin metabolism have been determined, with Km values of 10.3±1.3 μM for HLMs, 8.0±1.6 μM for CYP1A2, and 25.9±6.6 μM for CYP2C19 . The corresponding Vmax values were 99.1±3.3 nmol/mg protein/min for HLMs, 112.4±5.7 nmol/nmol P450/min for CYP1A2, and 134.3±12.4 nmol/nmol P450/min for CYP2C19 .

Enzyme Inhibition Profile

Interestingly, meranzin exhibits a dual role as both a substrate and an inhibitor of CYP1A2 and CYP2C19 enzymes . This inhibitory activity is concentration-dependent and has important implications for potential drug-drug interactions when meranzin or its derivatives are co-administered with other medications metabolized by these same cytochrome P450 isoforms . Other human CYP isoforms, including CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4, showed minimal or no involvement in meranzin metabolism .

Table 2: Kinetic Parameters of Meranzin Metabolism by CYP Enzymes

Enzyme SystemKm (μM)Vmax (nmol/min)Reference
Human Liver Microsomes10.3±1.399.1±3.3*
CYP1A28.0±1.6112.4±5.7**
CYP2C1925.9±6.6134.3±12.4**

*Units: nmol/mg protein/min
**Units: nmol/nmol P450/min

ManufacturerProduct NumberPurityQuantityPrice (USD)
ChemSceneCS-0023841Not specified1mg$160
Adipogen Life SciencesCDX-M0512-M001≥95% (HPLC)1mg$235
American Custom Chemicals CorporationPXT000174895.00%5mg$503.40
Biorbyt Ltdorb104676>98%20mg$569.50
CrysdotCD3200187995+%5mg$530

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